6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid
Description
Role of Styrylquinoline Scaffolds in Anticancer Drug Discovery
Styrylquinolines exhibit broad-spectrum antitumor activity by targeting multiple pathways:
For example, 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (compound 3b ) demonstrated IC~50~ values of 7.7–14.2 µg/ml against HepG2 and HCT116 cells, outperforming 5-fluorouracil in some assays. Molecular docking studies reveal that the carboxylic acid group at position 4 forms hydrogen bonds with Gln^767^ in EGFR, while bromine at position 6 enhances hydrophobic interactions with Val^702^ and Leu^694^.
Structural Significance of Bromine Substitution at Position 6 in Quinoline Systems
Bromine at position 6 modulates electronic and steric properties:
In compound 3a (6-bromo derivative), bromine forms bifurcated hydrogen bonds with Met^742^ and Glu^738^ in EGFR, contributing to an IC~50~ of 16.01 µM. Comparative studies show that halogen substitution at position 6 increases cytotoxicity by 30–50% compared to non-halogenated analogs.
Functional Implications of the 2-(2-Methylphenylethenyl) Substituent
The 2-(2-methylphenylethenyl) group enhances target selectivity through:
For instance, derivatives with 3,4,5-trimethoxystyryl moieties exhibit IC~50~ values below 5 µM against A549 and HT29 cells, attributed to improved binding to caspase-3. The methyl group in 2-(2-methylphenylethenyl) reduces steric clashes in hydrophobic pockets, as evidenced by 30% higher affinity for α-synuclein aggregates compared to unsubstituted analogs.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-12-4-2-3-5-13(12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUOFDWNDPKDE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS No. 926234-21-1) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C19H14BrNO2
- Molecular Weight : 368.22 g/mol
- CAS Number : 926234-21-1
- Purity : ≥95%
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study on substituted quinoline compounds demonstrated their effectiveness against various mycobacterial species, including Mycobacterium tuberculosis. The most active compounds in this category showed higher efficacy than standard treatments like isoniazid and pyrazinamide .
Anticancer Properties
Quinoline derivatives are also investigated for their anticancer potential. In vitro studies have revealed that certain analogues exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to the quinoline structure have shown promising activity against leukemia cell lines with GI50 values in the low nanomolar range .
Photosynthetic Electron Transport (PET) Inhibition
The compound has been studied for its ability to inhibit photosynthetic electron transport in plant chloroplasts. This property is particularly relevant for its potential use as a herbicide. The IC50 values for several quinoline derivatives indicate varying degrees of PET inhibition, with some compounds showing significant activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that the presence of specific functional groups can enhance antimicrobial and anticancer activities. For instance, modifications in the aromatic rings or the introduction of electron-withdrawing groups can significantly impact the compound's efficacy .
Study on Antimycobacterial Activity
In a comparative study, various substituted quinoline derivatives were synthesized and screened against M. tuberculosis. The findings indicated that certain compounds exhibited IC50 values lower than standard treatments, highlighting their potential as novel antimycobacterial agents .
Evaluation of Anticancer Activity
A detailed evaluation of several quinoline derivatives demonstrated their cytotoxic effects on different cancer cell lines. Notably, one compound showed a GI50 value of 10 nM against CCRF-CEM leukemia cells, suggesting strong anticancer potential .
Table 1: Biological Activities of Quinoline Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimycobacterial | 0.5 | |
| Compound B | Anticancer | 0.01 | |
| Compound C | PET Inhibition | 16.3 |
Table 2: Structure-Activity Relationships
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Acts as an intermediate in synthesizing agents targeting cancer and infectious diseases. |
| Fluorescent Probes | Utilized in developing probes for biological imaging, aiding in visualizing cellular processes. |
| Organic Synthesis | Serves as a building block for creating complex molecules, facilitating the development of new chemical entities. |
| Material Science | Employed in creating advanced materials like polymers and coatings to enhance durability. |
| Biological Research | Functions as a ligand for studying receptor interactions, contributing to understanding cellular mechanisms. |
Pharmaceutical Development
6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid is pivotal in the synthesis of various pharmaceutical agents. It has shown potential in enhancing drug efficacy against cancer and infectious diseases by serving as a precursor for more complex drug molecules.
Fluorescent Probes
The compound's unique structure allows it to be developed into fluorescent probes, which are essential for biological imaging techniques. These probes help researchers visualize cellular processes in real-time, providing insights into cellular dynamics and interactions.
Organic Synthesis
In organic chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile scaffold in the development of new chemical entities.
Material Science
The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. These materials can exhibit improved properties such as enhanced durability and performance in various applications.
Biological Research
In biological research, this compound acts as a potential ligand for studying interactions with specific receptors. This application aids scientists in elucidating cellular mechanisms and pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 168.78 | Induces apoptosis; G1 phase arrest |
| T-24 | 257.87 | Cytotoxic effects observed |
In studies involving various cancer cell lines, the compound induced apoptosis in the MCF-7 breast cancer cell line, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| C. albicans | 100 µg/mL |
These findings indicate its potential effectiveness against resistant microbial strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Predicted based on analogs like CAS 926209-48-5 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of the quinoline-4-carboxylic acid precursor followed by Heck coupling or Suzuki-Miyaura reactions to introduce the ethenyl and bromo substituents. For example, a protocol adapted from ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate synthesis () uses refluxing with absolute ethanol and concentrated sulfuric acid. Reaction optimization includes:
- Temperature : Reflux at 273–278 K for 15–17 hours ensures complete esterification.
- Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate, 9:1 v/v) yields high-purity crystals.
- Alternative methods : Carboxamide derivatives can be synthesized using HBTU and triethylamine in DMF at 0°C ( ).
- Yield Considerations : Adjusting stoichiometry (e.g., 1.5 mol equivalents of amino acid) and solvent polarity improves yields to >85%.
Q. What spectroscopic techniques are employed to characterize this compound, and what key features are observed?
- Methodological Answer :
- NMR : H NMR reveals distinct peaks for the ethenyl group (δ 6.5–7.5 ppm, coupling constant Hz for trans configuration) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms the carboxylic acid carbonyl at ~170 ppm ( ).
- IR : Stretching vibrations for C=O (1650–1700 cm) and C-Br (550–650 cm) are critical ( ).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 396.06 (CHBrNO) ( ).
Q. What are the reported biological activities of quinoline-4-carboxylic acid derivatives?
- Pharmacological Insights : Quinoline-4-carboxylates exhibit 5HT3 antagonism and anti-emetic activity ( ). Bromo substitution enhances lipophilicity, potentially improving blood-brain barrier penetration ().
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?
- Crystal Structure Analysis : X-ray diffraction of analogous compounds () reveals:
- Planarity : The quinoline ring and ethenyl group adopt a near-planar conformation (torsion angle <5°), facilitating π-π stacking.
- Intermolecular H-bonding : Carboxylic acid groups form dimers (O–H···O, 2.65 Å), stabilizing the crystal lattice ().
- Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P |
| Bond Length (C–Br) | 1.89 Å |
| Dihedral Angle (Quinoline-Ethenyl) | 3.2° |
Q. How does the ethenyl group modulate electronic properties and biological activity?
- Electronic Effects : The ethenyl linker extends conjugation, reducing the HOMO-LUMO gap (evidenced by DFT calculations in ). This enhances electrophilic reactivity, critical for binding to biological targets like 5HT3 receptors.
- Structure-Activity Relationship (SAR) : Substitution at the 2-methylphenyl group (e.g., methoxy vs. bromo) alters steric bulk, affecting binding affinity ().
Q. What computational methods predict the reactivity and interaction mechanisms of this compound?
- DFT Studies : Geometry optimization at the B3LYP/6-311G(d,p) level predicts nucleophilic attack sites (e.g., C4-carboxylic acid) ( ).
- Molecular Docking : Docking into 5HT3 receptors (PDB ID: 6NP0) shows hydrogen bonding between the carboxylic acid and Thr178 residue ().
Methodological Challenges and Data Contradictions
Q. How can conflicting data from synthesis protocols be resolved?
- Analytical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
